Ethyl 5-acetyl-2-{[(4-fluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
Description
Ethyl 5-acetyl-2-{[(4-fluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate is a thiophene-based small molecule with a substituted aromatic side chain. Its structure features:
- A thiophene ring substituted at positions 2, 3, 4, and 3.
- Ethyl carboxylate at position 2.
- Methyl group at position 3.
- Acetyl group at position 4.
- Amino group at position 2, functionalized with a (4-fluorophenoxy)acetyl moiety.
This compound is synthesized via the Gewald reaction, a multicomponent condensation method widely used for 2-aminothiophene derivatives .
Properties
Molecular Formula |
C18H18FNO5S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[2-(4-fluorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H18FNO5S/c1-4-24-18(23)15-10(2)16(11(3)21)26-17(15)20-14(22)9-25-13-7-5-12(19)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,22) |
InChI Key |
KHASSUUFWVZRJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-{[(4-fluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Fluorophenoxyacetyl Group: This step involves the reaction of the thiophene derivative with 4-fluorophenoxyacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-{[(4-fluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 5-acetyl-2-{[(4-fluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-{[(4-fluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Side Chain
The primary structural analogs differ in the halogen or aromatic group attached to the phenoxyacetyl moiety. Key examples include:
Key Observations :
- Halogen Effects: Bromo (Br) and chloro (Cl) analogs exhibit higher molecular weights compared to fluoro (F) due to halogen atomic mass differences. These substituents influence lipophilicity (ClogP: ~4.5 for bromo/chloro vs.
- Aromatic Diversity: Chromenyl and quinolinyl groups (e.g., ) introduce extended conjugation, which may enhance fluorescence properties or π-π stacking in crystal lattices .
Crystallographic Insights :
- The thiophene ring and substituents are nearly planar, with deviations (<5°) observed in ester groups (e.g., ethyl carboxylate) .
- Intermolecular Interactions: C–H···O hydrogen bonds and C–H···π stacking stabilize crystal packing, as seen in the orthorhombic Pbca space group of the dimethylamino-methyleneamino derivative .
Biological Activity
Ethyl 5-acetyl-2-{[(4-fluorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C16H18FNO4S
- Molecular Weight : 353.38 g/mol
- IUPAC Name : this compound
This compound exhibits various biological activities, primarily through its interaction with cellular pathways:
- Antitumor Activity : Studies have indicated that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the thiophene ring is known to enhance the compound's interaction with biomolecules involved in cancer pathways.
- Anti-inflammatory Properties : The fluorophenoxy group is associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:
In Vivo Studies
While in vitro data provide initial insights, in vivo studies are crucial for understanding the compound's efficacy and safety profile. Research on similar compounds suggests potential for:
- Tumor Growth Inhibition : Animal models treated with related thiophene derivatives showed reduced tumor size and improved survival rates.
- Toxicity Profile : Preliminary toxicity assessments indicate that similar compounds exhibit low toxicity at therapeutic doses, but further studies are necessary to confirm this for this compound.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of ethyl 5-acetyl derivatives in MCF-7 cells. The results showed a dose-dependent decrease in cell viability, suggesting that the compound may induce apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
In another study focused on inflammatory responses, the compound demonstrated significant inhibition of TNF-alpha production in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing this thiophene derivative?
The compound can be synthesized via Gewald's multicomponent reaction , a well-established method for 2-aminothiophenes. Key steps include:
- Step 1 : Condensation of a ketone (e.g., acetylacetone) with an activated nitrile and elemental sulfur in ethanol, catalyzed by diethylamine (yield ~68%) .
- Step 2 : Functionalization via reaction with dimethylformamide dimethylacetal (DMF-DMA) to introduce the [(4-fluorophenoxy)acetyl]amino group, followed by recrystallization from ethanol .
Critical considerations : Monitor reaction temperature (cold conditions for sulfur activation) and stoichiometry to avoid byproducts like unsubstituted thiophenes.
Basic: How is the crystal structure of this compound resolved, and what software tools are essential?
The crystal structure is typically determined via single-crystal X-ray diffraction (SCXRD) . Key steps:
- Data collection : Use a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure refinement : Employ SHELXL for small-molecule refinement due to its robustness in handling hydrogen bonding and torsional parameters .
- Visualization : ORTEP-3 is recommended for generating thermal ellipsoid plots to analyze bond angles and planarity .
Example findings : The thiophene ring and substituents (e.g., acetyl, carboxylate) are nearly planar, with deviations <1° except for the ester group (-83.47°) .
Advanced: How do intermolecular interactions influence the compound’s solid-state packing?
The crystal packing is governed by C–H···O hydrogen bonds and C–H···π interactions :
- C11–H11···O1 : Forms centrosymmetric dimers (R₂²(16) motif), creating head-to-head arrangements along the [001] axis .
- C7–H7C···Cg : Weak interactions (2.864 Å) between methyl groups and the thiophene ring centroid stabilize layered structures parallel to the (001) plane .
Implications : These interactions may affect solubility and melting behavior, critical for formulation studies.
Advanced: What computational strategies validate spectroscopic data for this compound?
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d,p) level to predict NMR shifts (e.g., ¹³C for acetyl C=O at ~190 ppm) .
- Hirshfeld surface analysis : Maps generated via CrystalExplorer quantify interaction contributions (e.g., O···H contacts = 25%, S···H = 10%) .
Validation : Compare experimental IR (C=O stretch at ~1700 cm⁻¹) and UV-Vis (π→π* transitions ~280 nm) with theoretical spectra .
Advanced: How to address contradictions in biological activity data across studies?
- Dose-response validation : Re-evaluate assays (e.g., IC₅₀) under standardized conditions (pH 7.4, 37°C) to rule out solvent or buffer artifacts .
- Metabolite screening : Use LC-MS to identify degradation products (e.g., hydrolyzed ester groups) that may alter activity .
Case study : Discrepancies in antimicrobial efficacy may arise from variations in bacterial strain susceptibility or compound stability in culture media .
Basic: What safety protocols are critical during handling?
- PPE : Wear nitrile gloves and goggles to prevent skin/eye irritation (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (STOT-SE 3, H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the 4-fluorophenoxy group impact electronic properties?
- Electron-withdrawing effect : The fluorine atom increases electrophilicity at the acetyl carbonyl (confirmed by NBO analysis, charge density ~-0.45 e) .
- Conformational rigidity : The phenoxy group’s dihedral angle (~15° relative to the thiophene ring) restricts rotation, enhancing π-π stacking in co-crystals .
Basic: What analytical techniques confirm purity and structural integrity?
- HPLC : Use a C18 column (MeCN:H₂O = 70:30) to assess purity (>95%) .
- Mass spectrometry : ESI-MS in positive mode detects [M+H]⁺ at m/z 423.1 (calculated: 423.08) .
- Elemental analysis : Match experimental C/H/N percentages (±0.3%) with theoretical values .
Advanced: How to design derivatives for improved pharmacokinetic properties?
- Ester hydrolysis : Replace the ethyl group with tert-butyl to enhance metabolic stability .
- Bioisosteric substitution : Swap the 4-fluorophenoxy moiety with a 3-pyridyl group to improve aqueous solubility .
In silico tools : Predict logP and bioavailability using SwissADME or Schrödinger’s QikProp .
Advanced: What crystallographic challenges arise during refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
